4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a hydroxy group, a trichlorophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester. For instance, 2,4,5-trichlorophenylhydrazine can be reacted with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
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Hydroxylation: : The introduction of the hydroxy group at the 4-position of the pyrazole ring can be achieved through selective hydroxylation reactions. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst.
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Carboxylation: : The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological targets, while the trichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the trichlorophenyl group.
1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the hydroxy group.
Uniqueness
4-hydroxy-1-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the hydroxy and trichlorophenyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications.
Properties
IUPAC Name |
4-hydroxy-1-(2,4,5-trichlorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-6(13)7(2-5(4)12)15-3-8(16)9(14-15)10(17)18/h1-3,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHODTXZHOSVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C=C(C(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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